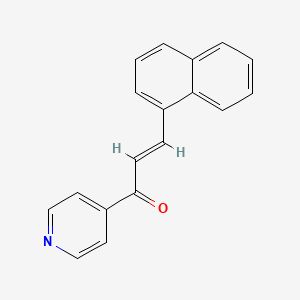
3-(1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one
Übersicht
Beschreibung
3-(1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one, also known as β-naphthyl-γ-pyridyl-α-propenone (NPP), is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
NPP has been extensively studied for its potential applications in various fields. One of the primary applications of NPP is in the field of organic synthesis, where it is used as a key intermediate in the synthesis of various compounds. NPP has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of NPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. This mechanism of action makes NPP a potential anti-cancer agent, as cancer cells are known to have higher rates of cell division and proliferation.
Biochemical and Physiological Effects
NPP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that NPP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NPP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NPP is its ease of synthesis, which makes it readily available for use in various lab experiments. NPP is also relatively stable, making it suitable for long-term storage. However, one of the limitations of NPP is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for NPP research. One area of research is the development of NPP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of NPP as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of NPP and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, NPP is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of NPP involves a condensation reaction between β-naphthol and 4-pyridinecarboxaldehyde. NPP has shown promising results as an anti-cancer agent and has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. While NPP has several advantages for lab experiments, its low solubility in water can make it difficult to work with in certain experiments. There are several potential future directions for NPP research, including the development of NPP derivatives with improved solubility and bioavailability and the investigation of its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-3-naphthalen-1-yl-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(16-10-12-19-13-11-16)9-8-15-6-3-5-14-4-1-2-7-17(14)15/h1-13H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUQDILILGFIY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyl)-1-(4-pyridinyl)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834250.png)
![4-[3-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834252.png)
![1-[2-methoxy-5-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3834257.png)
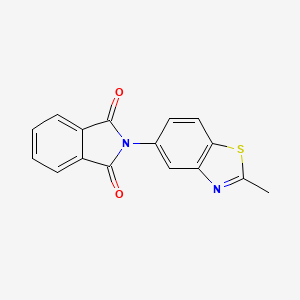
![4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3834263.png)
![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)
![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
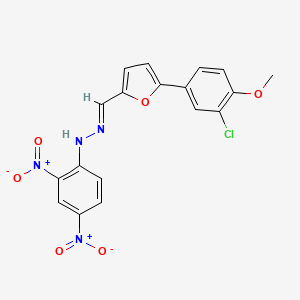

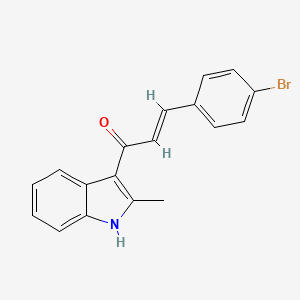

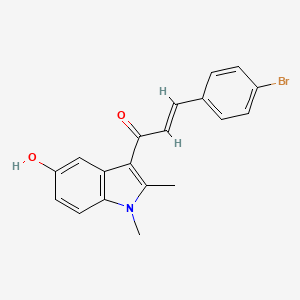
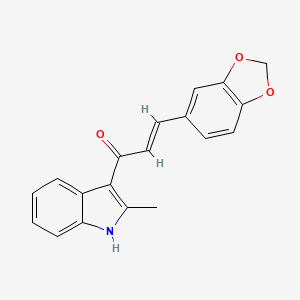
![3-[3-(4-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3834328.png)